molecular formula C22H20N4O3S B2730604 6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL CAS No. 1207001-47-5

6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL

Cat. No.: B2730604
CAS No.: 1207001-47-5
M. Wt: 420.49
InChI Key: SOMWZHUREFMQAL-UHFFFAOYSA-N
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Description

6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrimidinol core, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group is introduced via a nucleophilic substitution reaction, where an appropriate phenol derivative reacts with an alkyl halide.

    Formation of the Pyrimidinol Core: The pyrimidinol core is synthesized through a condensation reaction involving a suitable aldehyde and an amidine derivative.

    Sulfanyl Linkage Formation: The final step involves the formation of the sulfanyl linkage through a thiol-ene reaction, where a thiol group reacts with an alkene under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to a corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and the pyrimidinol core may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Lansoprazole: 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole.

    Omeprazole: 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole.

Uniqueness

6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-phenyl-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14(2)28-17-10-8-16(9-11-17)21-25-20(29-26-21)13-30-22-23-18(12-19(27)24-22)15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMWZHUREFMQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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